Ethyl7-(4-biphenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-biphenyl)-7-oxoheptanoate typically involves the reaction of biphenyl derivatives with heptanoic acid or its derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between biphenyl and heptanoate groups . The reaction conditions often include the use of boronic acids or esters, base, and a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of ethyl 7-(4-biphenyl)-7-oxoheptanoate may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-(4-biphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(4-biphenyl)-7-oxoheptanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 7-(4-biphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two benzene rings, used in various industrial applications.
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in dye production and its carcinogenic properties.
Ethyl 4-biphenylcarboxylate: A related ester compound with similar structural features but different reactivity and applications.
Uniqueness
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is unique due to its extended heptanoate chain, which imparts distinct chemical and physical properties. This structural feature allows for diverse chemical modifications and applications, setting it apart from simpler biphenyl derivatives .
Eigenschaften
Molekularformel |
C21H24O3 |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethyl 7-oxo-4,7-diphenylheptanoate |
InChI |
InChI=1S/C21H24O3/c1-2-24-21(23)16-14-18(17-9-5-3-6-10-17)13-15-20(22)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3 |
InChI-Schlüssel |
UCZYPDFXXFONOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.